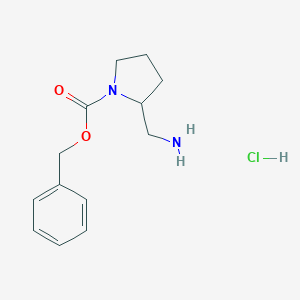

苄基2-(氨甲基)吡咯啉-1-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Synthesis of Pyrrolidine Derivatives : One synthesis approach involves the reaction of gamma-amino alkenes with aryl bromides, leading to the formation of N-aryl-2-benzyl pyrrolidine derivatives. This process demonstrates good yields and diastereoselectivity, and it can be achieved in a one-pot process via modification of the palladium catalyst (Yang, Ney, & Wolfe, 2005).

Molecular Structure Analysis

- X-Ray Diffraction Studies : Structural investigation of similar molecular complexes, such as 2-amino-1H-benzimidazolium derivatives, provides insights into the molecular arrangement and density of related compounds. These studies utilize techniques like single crystal X-ray diffraction and NMR spectral analyses (Fathima, Sathiyendran, & Anitha, 2018).

Chemical Reactions and Properties

- Cyclization Reactions : The compound has been involved in iodine-catalyzed cyclization reactions, leading to the synthesis of pyrrole-2-carboxylate derivatives. Such reactions are significant for the diversity they introduce in the structural modification of pyrrolidine derivatives (Wang, Su, Wang, & Luo, 2020).

- Benzylation Reactions : The compound's pyridine ring has been subjected to electrophilic benzylation, revealing insights into the mechanisms and final products of such reactions (Kowalski, 1993).

Physical Properties Analysis

- Crystalline Structure and Density : The physical properties of related compounds like 2-amino-1H-benzimidazolium derivatives, including their crystalline structure and density, provide a comparative basis for understanding the physical characteristics of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (Fathima, Sathiyendran, & Anitha, 2018).

Chemical Properties Analysis

- Oxidation Reactions : Oxidation reactions of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin have been studied, which might be relevant for understanding the oxidation behavior of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (Ito, Umezawa, & Higuchi, 2005).

科学研究应用

关于吡咯啉在药物发现中的概述

吡咯啉是与苄基2-(氨甲基)吡咯啉-1-羧酸盐酸盐相关的核心结构,在药物化学中被广泛认可,因其在开发治疗各种人类疾病的药物中的实用性。对吡咯啉及其衍生物的兴趣源于它们能够有效地探索药效团空间,这是由于sp^3杂化,有助于分子的立体化,并提供增加的三维覆盖,这种现象被称为“伪旋转”。本综述深入探讨了以吡咯啉环为特征的生物活性分子,突出它们的靶向选择性,并讨论了立体因素对生物活性的影响,包括结构-活性关系(SARs)。该综述根据使用的合成策略对讨论进行分类,可以通过从不同前体构建环或对预先形成的吡咯啉环进行官能化,例如脯氨酸衍生物。它强调了吡咯啉环中立体异构体的重要性,以及取代基的不同立体异构体和空间取向如何导致药物候选物中的不同生物学特性,强调了这种支架在药物化学中的重要性 (Li Petri et al., 2021)。

脯氨酸和吡咯啉-5-羧酸在植物防御中的作用

吡咯啉-5-羧酸(P5C),与吡咯啉环结构相关,对植物中脯氨酸代谢起着至关重要的作用,特别是在病原体感染和非生物胁迫期间。最近的研究表明,植物中的P5C代谢受到严格调控,对植物抵抗入侵病原体的防御机制具有重要影响。研究表明,线粒体中合成的P5C对抗病原体的抗性基因介导和非寄主抗性都起作用。涉及线粒体中P5C合成的防御反应与水杨酸依赖途径、活性氧(ROS)和超敏反应(HR)相关的细胞死亡有关。本综述对P5C及其在植物防御中的代谢作用进行了批判性分析,概述了在病原体感染期间调节植物细胞中P5C水平的途径,特别是在线粒体中。它为了解暴露于病原体感染的植物中脯氨酸-P5C代谢的不同作用提供了新的见解,突出了这种代谢途径在植物生物学和防御机制中的重要性 (Qamar et al., 2015)。

属性

IUPAC Name |

benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONODQZLASNRARN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558401 |

Source

|

| Record name | Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | |

CAS RN |

119020-00-7 |

Source

|

| Record name | Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)